molecular formula C21H24N2O3 B6930483 N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B6930483
M. Wt: 352.4 g/mol
InChI Key: CHVFWXGFYWCTGS-UHFFFAOYSA-N
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Description

N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide: is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers

Properties

IUPAC Name

N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-18(21(2,3)15-8-6-5-7-9-15)23-20(25)14-10-11-16-17(12-14)26-13-19(24)22-16/h5-12,18H,4,13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVFWXGFYWCTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves a multi-step process:

    Formation of the Benzoxazine Ring: The initial step involves the condensation of an appropriate phenol with formaldehyde and an amine to form the benzoxazine ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.

    Alkylation: The final step involves the alkylation of the benzoxazine ring with 2-methyl-2-phenylpentan-3-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and alkyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring.

    Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the phenyl and alkyl groups.

    Reduction: Reduced forms of the benzoxazine ring.

    Substitution: Substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is used as a precursor for the synthesis of advanced polymers and materials. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound is used in the production of high-performance coatings, adhesives, and composites. Its ability to form strong, durable polymers makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxamide group may also play a role in binding to specific receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxylate
  • N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-sulfonamide

Uniqueness

N-(2-methyl-2-phenylpentan-3-yl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials and specific biological activities.

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